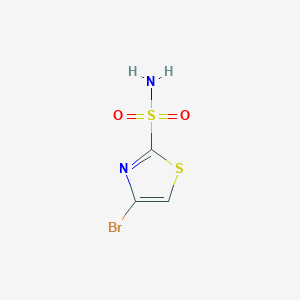

4-Bromo-1,3-thiazole-2-sulfonamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1,3-thiazole-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3BrN2O2S2/c4-2-1-9-3(6-2)10(5,7)8/h1H,(H2,5,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STHGAHMZDGBLMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)S(=O)(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3BrN2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromo 1,3 Thiazole 2 Sulfonamide and Its Analogues

Established Synthetic Pathways for Thiazole-Sulfonamide Derivatives

The synthesis of thiazole-sulfonamide derivatives is typically achieved through multi-step sequences that construct the core heterocyclic system and append the sulfonamide functionality. A cornerstone of thiazole (B1198619) synthesis is the Hantzsch reaction, which involves the condensation of thioamides with α-halocarbonyl compounds. nih.gov This method allows for the introduction of various alkyl, aryl, or heteroaryl substituents at positions 2, 4, or 5 of the thiazole ring. nih.gov

A common and direct pathway to thiazole-sulfonamides involves a two-step process starting from a pre-formed thiazole. nih.gov The first step is the N-sulfonylation of an aminothiazole, such as the commercially available 2-aminothiazole (B372263). nih.gov This is typically followed by a second step, such as alkylation or arylation, to modify the sulfonamide nitrogen or other positions on the scaffold, thereby creating a library of derivatives. nih.govresearchgate.net For instance, 2-aminothiazole can be reacted with various substituted benzenesulfonyl chlorides in the presence of a base like sodium acetate (B1210297) to yield N-sulfonylated intermediates. nih.gov These intermediates are then amenable to further derivatization. nih.gov

Alternative strategies build the thiazole ring onto a molecule already containing the sulfonamide group. nih.gov For example, a sulfanilamide (B372717) can be used as a foundational precursor, which is then elaborated to form the thiazole ring. nih.gov The versatility of these foundational pathways allows for the systematic development of diverse thiazole-sulfonamide analogs. fabad.org.trnih.gov Modern approaches also emphasize the use of greener synthetic routes, employing methods like microwave irradiation to improve yields and reduce reaction times. nih.govnih.gov

Specific Approaches to 1,3-Thiazole-2-sulfonamide (B40776) Scaffold Synthesis

The construction of the 1,3-thiazole-2-sulfonamide scaffold, the core of the target compound, relies on specific and regioselective reactions. A highly effective method involves the direct N-sulfonylation of 2-aminothiazole. nih.gov In a typical procedure, 2-aminothiazole is reacted with a substituted benzenesulfonyl chloride (e.g., 4-bromobenzenesulfonyl chloride) in an aqueous solution containing sodium acetate. nih.gov The mixture is heated, causing the product to precipitate as a solid which can be isolated by filtration. nih.gov This approach directly establishes the crucial N-S bond between the thiazole ring's nitrogen at position 2 and the sulfonyl group.

Another key strategy involves starting with sulfanilamide and constructing the thiazole ring subsequently. nih.gov This can be achieved by first reacting sulfanilamide with chloroacetyl chloride to form an N-chloroacetylated intermediate. This intermediate is then cyclized with thiourea (B124793) in a reaction that forms the 2-aminothiazole ring attached to the benzenesulfonamide (B165840) core. nih.gov This method is advantageous when modifications to the aniline (B41778) portion of the sulfonamide are desired prior to thiazole ring formation.

The following table summarizes these two primary approaches:

| Starting Material | Key Reagents | Intermediate/Product | Reference |

| 2-Aminothiazole | Substituted benzenesulfonyl chloride, Sodium acetate | N-(Thiazol-2-yl)benzenesulfonamide | nih.gov |

| Sulfanilamide | 1. Chloro-acetyl chloride2. Thiourea | 4-((2-aminothiazol-4-yl)amino)benzenesulfonamide | nih.gov |

Strategies for Introducing Halogenation (Bromine) at the Thiazole Ring

The introduction of a bromine atom at the C-4 position of the thiazole ring is a critical step in the synthesis of 4-Bromo-1,3-thiazole-2-sulfonamide. The regioselectivity of thiazole bromination is highly dependent on the substituents already present on the ring. For instance, the presence of an electron-donating amino group at the C-2 position typically directs electrophilic substitution, including bromination, to the C-5 position. youtube.com Therefore, direct bromination of a 2-aminothiazole precursor is not a straightforward route to a C-4 bromo derivative.

More advanced strategies are required to achieve the desired C-4 bromination. One powerful method involves the synthesis of bromothiazoles through sequential bromination and debromination steps, which allows for the production of the full family of brominated thiazoles, including 2,4-dibromothiazole (B130268) and 4-bromothiazole (B1332970). acs.org A 2,4-dibromothiazole intermediate can be selectively functionalized. For example, a palladium-catalyzed cross-coupling reaction can be used to introduce a substituent at the more reactive C-2 position, leaving the bromine at C-4 intact for further modification or as the final product feature. nih.gov

Another innovative approach is the decarboxylative bromination of a thiazole carboxylic acid. beilstein-archives.org This method can utilize reagents like tetra-butylammonium tribromide as an effective and potentially less hazardous bromine source than elemental bromine, leading to highly efficient synthesis of the brominated thiazole core. beilstein-archives.org The synthesis of 4-bromothiazole itself has been optimized, providing a key building block that can then be subjected to sulfonylation at the 2-position, assuming a suitable activating group is present or can be introduced. acs.org

A summary of bromination strategies is provided below:

| Strategy | Description | Key Reagents | Result | Reference |

| Sequential Bromination/Debromination | Controlled bromination and selective removal of bromine atoms to access specific isomers. | Brominating/debrominating agents | 2,4-Dibromothiazole, 4-Bromothiazole | acs.org |

| Decarboxylative Bromination | Bromination of a thiazole carboxylic acid with concomitant loss of CO2. | Tetra-butylammonium tribromide | Brominated thiazole core | beilstein-archives.org |

| Functionalization of Dibromothiazole | Selective reaction at one bromine site of a dibrominated thiazole. | 2,4-Dibromothiazole, Organometallic reagent, Pd catalyst | 2-Substituted 4-bromothiazole | nih.gov |

Derivatization Strategies for Enhancing Molecular Diversity and Functionalization

To explore the chemical space around the this compound scaffold, various derivatization strategies are employed. These modifications can be made to the thiazole ring itself, the sulfonamide moiety, or by incorporating other cyclic structures.

Substituent Modifications on the Thiazole Ring (e.g., C-4, C-5 positions)

Modifying the substituents on the thiazole ring is a primary method for tuning the properties of the final compound. The Hantzsch thiazole synthesis is inherently flexible, allowing for diverse substituents at the C-4 and C-5 positions by choosing appropriately substituted α-haloketones and thioamides. nih.gov For instance, reacting a thioamide with different α-haloketones can yield a range of 4-substituted thiazoles.

Beyond the initial synthesis, further modifications can be made. For example, starting from a 2,5-disubstituted 4-hydroxythiazole, the hydroxyl group can be etherified. beilstein-archives.org The substitution pattern, particularly at the C-5 position, has been shown to be critical, as it can influence the metabolic stability of the thiazole ring. nih.gov Studies have shown that a methyl group at the C-5 position can prevent the toxic ring-opening of the thiazole moiety that may occur with an unsubstituted C-5 position. nih.gov One-pot reactions have also been developed for the synthesis of 4-amino-5-functionalized thiazoles, showcasing the high degree of functional group compatibility at these positions. acs.org

Chemical Modifications of the Sulfonamide Moiety (e.g., N-substitution)

The sulfonamide group (–SO₂NH–) is a highly versatile functional handle for derivatization. nih.gov N-substitution of the sulfonamide nitrogen is a common strategy to enhance pharmacological properties like potency and bioavailability. nih.gov After the initial formation of the N-(thiazol-2-yl)benzenesulfonamide scaffold, it can be subjected to alkylation reactions. nih.gov This is often carried out using an alkylating agent, such as benzyl (B1604629) chloride or ethyl chloroacetate, in the presence of a base like calcium hydride in a solvent like DMF. nih.gov This process replaces the acidic proton on the sulfonamide nitrogen with an alkyl or aryl group, leading to a new series of compounds. nih.gov

More profound modifications to the sulfonamide group include its replacement with bioisosteric aza-variants, such as sulfoximines or sulfondiimidamides, although the synthesis of these can be challenging. acs.org These advanced modifications alter the electronic and hydrogen-bonding properties of the moiety. acs.org

The following table details representative N-alkylation reactions on a thiazole sulfonamide core.

| Sulfonamide Intermediate | Alkylating Agent | Product | Reference |

| 4-Bromo-N-(thiazol-2-yl)benzenesulfonamide | Benzyl chloride | N-benzyl-4-bromo-N-(thiazol-2-yl)benzenesulfonamide | nih.gov |

| N-(Thiazol-2-yl)benzenesulfonamide | Benzyl chloride | N-Benzyl-N-(thiazol-2-yl)benzenesulfonamide | nih.gov |

Hybridization with Other Heterocyclic Scaffolds

Molecular hybridization, which involves combining two or more pharmacophoric units into a single molecule, is a powerful strategy in drug design. nih.gov The thiazole-sulfonamide scaffold has been successfully hybridized with a variety of other heterocyclic systems to create novel compounds with enhanced or new biological activities. nih.govnih.govekb.eg

Examples of this approach include:

Pyrazolines: The thiazole ring has been linked to 2-pyrazoline (B94618) scaffolds, a combination known to produce compounds with significant antimicrobial potential. nih.govekb.eg

Pyrans and Pyrimidines: Fused heterocyclic systems, such as pyrano[2,3-d]thiazoles and thiazolo[4,5-b]pyrano[2,3-d]pyrimidines, have been synthesized from thiazole-sulfonamide precursors, leading to complex molecular architectures.

Phthalazines: Derivatives incorporating thiazole, sulfonamide, and phthalazine (B143731) moieties within the same molecule have been designed and synthesized. researchgate.net

Quinazolines: Thiazole-fused quinazolinones are another class of hybrid molecules that have been explored for their biological activities. mdpi.com

Triazoles and Thiadiazines: The thiazole-sulfonamide core has been linked to heterocycles like acs.orgbeilstein-archives.orgwikipedia.orgtriazolo[3,4-b] acs.orgbeilstein-archives.orgnih.govthiadiazines. nih.gov

This strategy of clubbing different heterocyclic rings together aims to leverage the distinct properties of each component to create a synergistic effect in the final hybrid molecule. nih.gov

Advanced Spectroscopic and Crystallographic Characterization of 4 Bromo 1,3 Thiazole 2 Sulfonamide Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of 4-Bromo-1,3-thiazole-2-sulfonamide analogues. Through ¹H NMR, ¹³C NMR, and various two-dimensional (2D) NMR experiments, a complete picture of the molecule's carbon-hydrogen framework and connectivity can be assembled.

¹H NMR spectra provide information on the chemical environment and number of protons. In a typical analogue, the thiazole (B1198619) ring proton (H-5) is expected to appear as a singlet in the aromatic region of the spectrum. The protons of the sulfonamide (SO₂NH₂) group typically present as a broad singlet, and its chemical shift can be sensitive to solvent and concentration.

¹³C NMR spectroscopy maps the carbon skeleton of the molecule. The carbon atoms of the thiazole ring (C-2, C-4, and C-5) exhibit distinct chemical shifts. The C-2 carbon, being attached to both the sulfonamide group and a nitrogen atom, is typically found further downfield compared to C-4 and C-5. The carbon atom bearing the bromine (C-4) is significantly influenced by the halogen's electronegativity.

2D NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are used to confirm assignments by correlating proton and carbon signals. HSQC identifies direct C-H bonds, while HMBC reveals longer-range (2-3 bond) C-H correlations, which is essential for piecing together the molecular puzzle, confirming the substitution pattern on the thiazole ring. The structures of synthesized thiazole derivatives are routinely confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. nih.govrsc.org

Representative NMR Data for a 4-Bromo-1,3-thiazole Analogue The following table presents representative chemical shift values based on data for closely related structures like 4-bromo-1,3-thiazole-2-carboxylic acid and other thiazole sulfonamides. chemicalbook.com

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| H-5 | ~8.35 (s, 1H) | ~125.0 |

| -SO₂NH₂ | ~7.50 (br s, 2H) | - |

| C-2 | - | ~170.0 |

| C-4 | - | ~130.0 |

Note: Chemical shifts (δ) are in parts per million (ppm). 's' denotes a singlet, 'br s' a broad singlet. The solvent can influence the exact positions of signals, especially for NH₂ protons.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of this compound and its derivatives. By measuring the mass-to-charge ratio (m/z) to a high degree of decimal precision, HRMS provides an exact mass that can be used to unambiguously determine the molecular formula. mdpi.com

For this compound (C₃H₃BrN₂O₂S₂), the calculated monoisotopic mass is 241.8819 Da. An experimental HRMS measurement matching this value to within a few parts per million (ppm) serves as definitive proof of the compound's elemental makeup.

Beyond molecular formula confirmation, tandem mass spectrometry (MS/MS) is employed to study the fragmentation pathways of the parent ion. This analysis provides valuable structural information. For sulfonamides, characteristic fragmentation patterns often involve the cleavage of the S-N bond and the C-S bond. nih.gov

Plausible Fragmentation Pathway: A common fragmentation pathway for thiazole sulfonamides under electrospray ionization (ESI) conditions involves the initial protonation of the molecule [M+H]⁺. Subsequent collision-induced dissociation (CID) can lead to key fragment ions. nih.govnih.gov

Representative HRMS and Fragmentation Data

| Ion/Fragment | Formula | Calculated m/z | Description |

| [M+H]⁺ | [C₃H₄BrN₂O₂S₂]⁺ | 242.8891 | Protonated molecular ion |

| [M-SO₂NH₂]⁺ | [C₃H₂BrN₂S]⁺ | 179.9200 | Loss of the sulfonamide group |

| [M-Br]⁺ | [C₃H₃N₂O₂S₂]⁺ | 162.9792 | Loss of the bromine atom |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of the sulfonamide and thiazole moieties.

Key vibrational modes include the N-H stretching of the sulfonamide group, the asymmetric and symmetric stretching of the S=O bonds, and various stretching and bending vibrations associated with the thiazole ring. researchgate.net The thiazole ring itself has characteristic ring stretching vibrations typically found in the 1600-1300 cm⁻¹ region. researchgate.net

Characteristic IR Absorption Frequencies for Thiazole Sulfonamide Analogues

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Sulfonamide (-SO₂NH₂) | N-H Stretch | 3350 - 3250 |

| Sulfonamide (-SO₂NH₂) | S=O Asymmetric Stretch | 1370 - 1330 |

| Sulfonamide (-SO₂NH₂) | S=O Symmetric Stretch | 1180 - 1150 |

| Thiazole Ring | C=N Stretch | 1650 - 1550 |

| Thiazole Ring | Ring Stretching | 1550 - 1400 |

| C-Br Bond | C-Br Stretch | 700 - 500 |

These values are representative and can shift based on the specific molecular structure and solid-state packing effects.

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular Geometry and Conformation

Single Crystal X-ray Diffraction (SC-XRD) provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. By obtaining a suitable single crystal, it is possible to determine bond lengths, bond angles, and torsional angles with very high precision. This technique confirms the connectivity established by NMR and also provides insight into intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the crystal packing. researchgate.net

The analysis of thiazole-bearing sulfonamides often reveals complex hydrogen bonding networks involving the sulfonamide group's protons and oxygen atoms, as well as the thiazole nitrogen atom. These interactions are crucial in determining the compound's physical properties, including melting point and solubility.

Illustrative Crystallographic Data for a Heterocyclic Sulfonamide Analogue The data below is representative of what would be obtained for a well-ordered crystal in this family of compounds, based on published structures of related molecules. mdpi.comjyu.fi

| Parameter | Value |

| Crystal System | Monoclinic or Triclinic |

| Space Group | e.g., P2₁/c or P-1 |

| a (Å) | ~6-10 |

| b (Å) | ~10-15 |

| c (Å) | ~12-20 |

| α (°) | 90 |

| β (°) | ~90-105 |

| γ (°) | 90 |

| Volume (ų) | ~900-1500 |

| Z (molecules/unit cell) | 4 |

Chromatographic Techniques for Purity Assessment and Mixture Separation (e.g., HPLC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of this compound and separating it from reaction intermediates and byproducts. nih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode used for sulfonamide analysis. tandfonline.com

In a typical RP-HPLC setup, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18-silica). A polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is used to elute the components. The retention time of the compound is a characteristic property under specific conditions and can be used for identification. The area of the peak in the chromatogram is proportional to the concentration, allowing for quantitative purity assessment, often achieving >95% purity for analytical standards. researchgate.net Coupling HPLC with UV or Mass Spectrometry (LC-MS) detectors provides additional confirmation of the peak's identity. nih.gov

Typical HPLC Conditions for Sulfonamide Analysis

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water (often with 0.1% formic acid) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV-Vis (e.g., at 254 or 270 nm) or Mass Spectrometry |

| Column Temperature | 25 - 40 °C |

Computational Chemistry and Molecular Modeling Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a important method for examining the electronic structure and reactivity of molecular systems. By calculating the electron density, DFT provides insights into a molecule's behavior in chemical reactions.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a key component of DFT that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. researchgate.net

The energy of the HOMO is related to the molecule's ability to donate electrons, with higher HOMO energies indicating a better electron donor. Conversely, the energy of the LUMO is related to the ability to accept electrons, with lower LUMO energies suggesting a better electron acceptor. iosrjournals.org For example, in a series of sulfonamide compounds, one with a higher HOMO energy (-5.795 eV) was identified as the best electron donor, while another with a lower LUMO energy (-1.995 eV) was predicted to be the most effective electron acceptor. iosrjournals.org

Table 1: Frontier Molecular Orbital Energies and HOMO-LUMO Gaps for Selected Thiazole (B1198619) Derivatives

| Compound/Derivative | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Source |

| N-(Thiazol-2-yl)benzenesulfonamide derivative | - | - | 5.805 | nih.gov |

| Bromo-substituted derivative | - | - | 6.089 | nih.gov |

| Fluoro-substituted derivative | - | - | 6.078 | nih.gov |

| Sulfonamide Compound 1 | - | - | 5.512 | iosrjournals.org |

| Sulfonamide Compound 2 | -5.795 | - | - | iosrjournals.org |

| Sulfonamide Compound 4 | - | -1.995 | 3.869 | iosrjournals.org |

Electrostatic Potential and Reactivity Descriptors

The molecular electrostatic potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.net Regions of negative electrostatic potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. physchemres.org

In addition to the MEP, various global reactivity descriptors derived from DFT calculations, such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω), provide quantitative measures of a molecule's reactivity. iosrjournals.org Chemical hardness is a measure of resistance to deformation of electron distribution, while softness is the reciprocal of hardness. A lower chemical hardness value generally corresponds to higher reactivity. iosrjournals.org

For example, a study on a series of sulfonamides found that the compound with the lowest chemical hardness (η = 1.934 eV) was the most reactive. iosrjournals.org This same compound also had the highest electrophilicity index (ω = 3.992 eV), indicating it is a strong electrophile. iosrjournals.org In another study on a different heterocyclic compound, the global electrophilicity index (ω) was calculated to be 1.4134 eV, classifying it as a moderate electrophile, while its nucleophilicity index (N) of 0.8681 eV suggested it was a marginal nucleophile. mdpi.com The electronic chemical potential (μ) can indicate the direction of electron density transfer in a reaction. mdpi.com

Molecular Docking Simulations for Ligand-Target Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. This method is crucial for understanding the mechanism of action of potential drugs and for structure-based drug design. physchemres.org

For thiazole sulfonamide derivatives, molecular docking studies have been employed to investigate their interactions with various enzymes. For instance, derivatives of 2-aminothiazole (B372263) have been docked into the active sites of enzymes like urease, α-glucosidase, and α-amylase to explain their inhibitory activities. nih.gov These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the protein's active site. nih.govdntb.gov.ua

In a study of novel quinoline-based iminothiazoline derivatives, molecular docking was used to show their potential as inhibitors of the elastase enzyme. nih.gov Similarly, docking studies of antipyrine-thiazole hybrids against proteins from Staphylococcus aureus and E. coli have helped to rationalize their antibacterial activities. arabjchem.org The binding energy, often expressed in kcal/mol, is a key output of docking simulations, with lower (more negative) values indicating stronger binding. For example, in one study, synthesized compounds showed binding energies ranging from -5.1 to -7.6 kcal/mol against microbial proteins. b-cdn.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules. nih.govnih.gov

QSAR studies have been successfully applied to various thiazole and sulfonamide derivatives. nih.govnih.gov These models are typically built using a set of compounds with known activities (the training set) and then validated using an external set of compounds (the test set). The predictive power of a QSAR model is often assessed by statistical parameters such as the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²). nih.gov

For a series of sulfur-containing thiourea (B124793) and sulfonamide derivatives, QSAR models were developed to predict their anticancer activities against several cell lines. nih.gov These models used a selection of informative molecular descriptors to establish a correlation with the observed biological activity. nih.gov Another study on 2-aminothiazole sulfonamide derivatives used QSAR to guide the design of new antioxidant agents. nih.gov

In Silico Assessment of Molecular Properties for Drug Design Considerations

In silico methods are widely used to predict the pharmacokinetic properties of drug candidates, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion). These predictions are vital in the early stages of drug discovery to identify compounds with favorable drug-like properties.

Predicted Molecular Properties and Topological Descriptors

Various molecular properties and topological descriptors can be calculated to assess the drug-likeness of a compound. These include molecular weight, lipophilicity (often expressed as LogP), number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA). nih.gov These properties are often evaluated against established guidelines, such as Lipinski's rule of five, to predict oral bioavailability.

For 2-aminothiazole derivatives, in silico predictions have suggested high gastrointestinal absorption and non-permeability to the blood-brain barrier. nih.gov Calculated properties for a related compound, 2-Bromo-1,3-thiazole-4-sulfonamide, from a public database include a molecular weight of 243.1 g/mol , an XLogP3-AA value of 0.9, one hydrogen bond donor, five hydrogen bond acceptors, and a topological polar surface area of 110 Ų. nih.gov These values can be used to compare with other drug candidates and to guide further chemical modifications.

Table 2: Predicted Molecular Properties for a Related Thiazole Sulfonamide

| Property | Value | Source |

| Molecular Weight | 243.1 g/mol | nih.gov |

| XLogP3-AA | 0.9 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 5 | nih.gov |

| Rotatable Bond Count | 1 | nih.gov |

| Topological Polar Surface Area | 110 Ų | nih.gov |

Biological Activity Evaluation and Mechanism of Action Studies Preclinical/in Vitro

General Biological Significance of Thiazole-Sulfonamide Hybrids

The hybridization of thiazole (B1198619) and sulfonamide scaffolds into a single molecular entity is a strategic approach in drug design aimed at creating novel therapeutic agents with potentially synergistic or enhanced pharmacological profiles. nih.govbiorxiv.orgnih.gov Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a core component of numerous biologically active compounds, including the antibiotic penicillin and the anticancer drug Dabrafenib. nih.govnih.gov Its chemical versatility and ability to interact with various biological targets make it a privileged scaffold in medicinal chemistry. nih.govnih.gov

Sulfonamides, characterized by the -SO₂NH₂ functional group, are renowned for their antimicrobial properties and have been a cornerstone of antibacterial therapy for decades. biorxiv.orgnih.gov Beyond their antibacterial action, sulfonamides are known to inhibit a variety of enzymes, leading to their use as diuretics, antidiabetic agents, and in the treatment of cancer. biorxiv.orggoogle.com

The combination of these two pharmacophores in thiazole-sulfonamide hybrids has yielded compounds with a broad spectrum of biological activities. These include anticancer, antimicrobial (antibacterial and antifungal), and enzyme inhibitory effects. nih.govbiorxiv.orgnih.govnih.govnih.govgoogle.comnih.gov The rationale behind this molecular hybridization is to leverage the distinct mechanisms of action of both the thiazole and sulfonamide moieties to achieve improved potency, selectivity, and a wider range of therapeutic applications. nih.gov

Enzyme Inhibition Studies

The sulfonamide group is a well-established zinc-binding group, making it a key feature in the design of inhibitors for various metalloenzymes. nih.gov The thiazole ring can further enhance binding affinity and selectivity through additional interactions with enzyme active sites.

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. researchgate.net They are involved in numerous physiological processes, and their inhibition has therapeutic applications in various conditions, including glaucoma, epilepsy, and cancer. The sulfonamide group is a classic and highly effective inhibitor of CAs, binding to the Zn(II) ion in the enzyme's active site. nih.govresearchgate.net

Thiazole-sulfonamide hybrids have been extensively investigated as CA inhibitors. The thiazole moiety can be modified to achieve selective inhibition of different CA isoforms. For instance, studies on benzo[d]thiazole-5- and 6-sulfonamides, which share a structural resemblance to 4-Bromo-1,3-thiazole-2-sulfonamide, have demonstrated potent, isoform-selective inhibition of human CA isoforms I, II, VII, and the tumor-associated IX. researchgate.net Some of these compounds exhibited subnanomolar to low nanomolar inhibition constants (Kᵢ), indicating high potency. researchgate.net The substitution pattern on the thiazole ring, including the presence of a bromo group, can significantly influence the inhibitory activity and selectivity. researchgate.net A novel thiazole-sulfonamide hybrid has also been reported as a dual inhibitor of tubulin and carbonic anhydrase IX, showcasing the potential for multi-targeted anticancer activity. chemscene.com

| Compound Type | Target Isoform(s) | Inhibition Potency (Kᵢ or IC₅₀) | Reference |

|---|---|---|---|

| Benzo[d]thiazole-5- and 6-sulfonamides | hCA I, II, VII, IX | Kᵢ values in the range of 3.7–295.6 nM for hCA IX | researchgate.net |

| Thiazole-chalcone/sulfonamide hybrid | CA IX | Potent inhibition reported | chemscene.com |

Cholinesterase (Acetylcholinesterase, Butyrylcholinesterase) Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease. google.com

Several studies have explored thiazole-sulfonamide derivatives as inhibitors of cholinesterases. A series of thiazole-bearing sulfonamide analogs were synthesized and evaluated for their anti-Alzheimer's potential. google.com All tested analogs demonstrated varying degrees of AChE and BChE inhibitory activity, with some compounds showing excellent potency with IC₅₀ values in the low micromolar and even nanomolar range, surpassing the standard drug donepezil (B133215) in some cases. google.com The structure-activity relationship studies revealed that the nature, position, and electronic properties of substituents on the phenyl rings attached to the core structure play a crucial role in the inhibitory activity. google.com However, other studies on different series of thiazole derivatives reported only weak inhibition of AChE and BuChE, indicating that the specific substitution pattern is critical for potent activity.

| Compound Series | Target Enzyme(s) | Inhibition Potency (IC₅₀) | Reference |

|---|---|---|---|

| Thiazole-bearing sulfonamide analogs | AChE, BuChE | 0.10 ± 0.05 µM to 11.40 ± 0.20 µM (AChE); 0.20 ± 0.050 µM to 14.30 ± 0.30 µM (BuChE) | google.com |

Alkaline Phosphatase (ALP) Inhibition

Alkaline phosphatases (ALPs) are a group of enzymes that hydrolyze phosphate (B84403) esters at an alkaline pH. Their activity is associated with various physiological and pathological conditions, and inhibitors of ALPs are of therapeutic interest. Thiazole derivatives have been identified as potent inhibitors of alkaline phosphatase. nih.govnih.gov

Studies on azomethine-clubbed thiazoles have demonstrated their inhibitory potential against human tissue non-specific alkaline phosphatase (h-TNAP) and human intestinal alkaline phosphatase (h-IAP). nih.gov Similarly, 2-tetradecanoylimino-3-aryl-4-methyl-1,3-thiazolines have also been reported as potent inhibitors of alkaline phosphatase. nih.gov The thiazole scaffold is considered a key pharmacophore for this inhibitory activity. While specific data for this compound is not available, the established activity of related thiazole compounds suggests that it could also exhibit inhibitory effects on ALP.

The inhibitory potential of thiazole-sulfonamide hybrids extends to other important enzyme families.

Kinases: Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of cancer. Thiazole derivatives have been investigated as kinase inhibitors. For instance, thiazole sulfonamide derivatives have been tested for their inhibitory activity against the ErbB family of receptor tyrosine kinases, with some compounds showing significant inhibitory activity. Thiazole derivatives containing a phenyl sulfonyl group have also demonstrated notable inhibition of the B-RAFV600E kinase.

α-Amylase: α-Amylase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic approach for managing type 2 diabetes. Thiazole-based carbohydrazide (B1668358) derivatives have been synthesized and shown to be potent α-amylase inhibitors, with some analogs exhibiting IC₅₀ values comparable to the standard drug acarbose. Benzothiazole-based sulfonamide scaffolds have also been identified as active inhibitors of both α-amylase and α-glucosidase.

Protease: Proteases are enzymes that catalyze the breakdown of proteins. Sulfonamide derivatives have been reported to show substantial protease inhibitory properties, including against metalloproteases and cysteine proteases. nih.gov Thiazole-based compounds have also been designed as inhibitors of viral proteases, such as the SARS-CoV-2 main protease. google.com

Antimicrobial Activity Investigations (Antibacterial, Antifungal)

The combination of the sulfonamide and thiazole moieties, both known for their antimicrobial properties, makes hybrids like this compound promising candidates for the development of new antimicrobial agents. nih.govbiorxiv.orgnih.govnih.govnih.gov

Antibacterial Activity: Numerous studies have demonstrated the antibacterial efficacy of thiazole-sulfonamide derivatives against a range of Gram-positive and Gram-negative bacteria. biorxiv.orgnih.govnih.gov Some sulfanilamides and nitro-substituted sulfonamides incorporating a thiazole ring have shown effective antibacterial properties against various bacilli, staphylococci, and streptococci, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The mechanism of action of antibacterial sulfonamides is often attributed to the competitive inhibition of the enzyme dihydropteroate (B1496061) synthetase (DHPS), which is essential for folic acid synthesis in bacteria. nih.gov

Antifungal Activity: Thiazole-sulfonamide hybrids have also exhibited significant antifungal activity. For example, a series of sulfonamide-1,2,4-thiadiazole derivatives showed significant activity against various micromycetes. The presence of the thiazole ring is often considered an essential factor for the antifungal effect.

The specific substitution on the thiazole and sulfonamide components, including the presence and position of a bromo group, can significantly influence the antimicrobial spectrum and potency. biorxiv.org

| Compound Type | Activity | Target Organisms | Reference |

|---|---|---|---|

| N-(thiazol-2-yl)benzenesulfonamides | Antibacterial | Gram-positive and Gram-negative bacteria | nih.gov |

| Thiazole and benzothiazole (B30560) sulfonamides | Antibacterial | Gram-positive bacteria (including MRSA) | nih.gov |

| Sulfonamide-1,2,4-thiadiazole derivatives | Antifungal | Various micromycetes |

Inhibition of Dihydropteroate Synthase (DHPS) and Folate Synthesis Pathway

Sulfonamides, as a class of compounds, are known to act as competitive inhibitors of dihydropteroate synthase (DHPS), a crucial enzyme in the folate biosynthesis pathway in bacteria. nih.govwikipedia.orgnih.gov This pathway is essential for the synthesis of nucleic acids, which are the building blocks of DNA and RNA. wikipedia.org By mimicking the natural substrate, para-aminobenzoic acid (pABA), sulfonamides block the production of dihydropteroate, thereby halting folate synthesis. nih.govwikipedia.org This inhibition ultimately prevents bacterial cells from dividing, leading to a bacteriostatic effect. wikipedia.orgnih.gov

The interruption of the folate pathway by sulfonamides can also lead to the formation of non-functional pterin-sulfonamide products, which may further inhibit other enzymes downstream in the pathway. nih.gov It is this targeted disruption of a metabolic pathway present in bacteria but not in mammals (who obtain folate from their diet) that accounts for the selective toxicity of sulfonamides. wikipedia.org

Assessment of Bacterial Cell Membrane Disruption and Killing Kinetics

Some antimicrobial peptides, when complexed with sulfonamide derivatives, have been shown to exhibit faster killing kinetics and the ability to create pores in bacterial cell membranes. rsc.orgnih.gov For instance, an octaarginine-drug complex demonstrated rapid bactericidal action by disrupting the bacterial cell membrane. rsc.orgnih.gov While direct studies on this compound's effect on membrane disruption are not detailed, the broader class of sulfonamide hybrids suggests this as a potential mechanism of action. Studies on other antimicrobial agents have shown that a reduction in the optical density of bacterial cultures after treatment indicates cell lysis and membrane disruption. nih.gov The integrity of the bacterial membrane can be seriously compromised by certain antimicrobial peptides, leading to increased permeability and cell death. frontiersin.org

Time-kill assays are employed to evaluate the rate at which an antimicrobial agent kills a bacterial population. rsc.org Such studies have shown that some antimicrobial peptides are bactericidal, causing a significant reduction in viable bacterial colonies after a few hours of incubation. nih.gov

Efficacy against Gram-Positive and Gram-Negative Bacterial Strains

Sulfonamides have demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov Thiazole-containing sulfonamides, in particular, have shown potent antibacterial activity against multiple strains. rsc.orgnih.gov For example, certain N-(thiazol-2-yl)benzenesulfonamide derivatives have exhibited low minimum inhibitory concentrations (MIC) against Staphylococcus aureus (a Gram-positive bacterium) and Achromobacter xylosoxidans (a Gram-negative bacterium). nih.gov

However, the efficacy can be strain-specific. For instance, one derivative was highly active against several rod- and spherical-shaped Gram-positive and Gram-negative bacteria but showed no significant activity against Escherichia coli at lower concentrations. nih.gov The development of resistance to sulfonamides is a known issue, often due to mutations in the dihydropteroate synthase enzyme. nih.govnih.gov

Table 1: Antibacterial Activity of a Representative Thiazole Sulfonamide Derivative

| Bacterial Strain | Gram Type | Minimum Inhibitory Concentration (MIC) in µg/mL |

|---|---|---|

| S. aureus | Positive | 3.9 |

| A. xylosoxidans | Negative | 3.9 |

| E. coli | Negative | > 100 |

Antifungal Efficacy against Fungal Strains

In addition to their antibacterial properties, sulfonamides have also been reported to possess antifungal activity. nih.gov Thiazole and thiadiazole derivatives, in particular, have been investigated for their efficacy against various fungal strains. nih.govnih.gov Studies have shown that some of these compounds exhibit significant antifungal action against pathogenic fungi like Candida albicans and Saccharomyces cerevisiae. nih.gov For example, certain nih.govrsc.orgthiazolo[3,2-b] nih.govwikipedia.orgnih.govtriazole derivatives have demonstrated minimum inhibitory concentrations (MIC) as low as 31.25 µg/mL and minimum fungicidal concentrations (MFC) of 125 µg/mL against these yeasts. nih.gov The antifungal activity of thiazole-containing compounds highlights their potential as broad-spectrum antimicrobial agents. biorxiv.org

Antioxidant Properties and Mechanism of Action

Thiazole derivatives have been recognized for their antioxidant potential, which is the ability to neutralize harmful free radicals in the body. nih.gov This activity is crucial in combating oxidative stress, a condition linked to various chronic diseases.

Radical Scavenging Assays (DPPH, ABTS)

The antioxidant capacity of compounds like this compound is often evaluated using radical scavenging assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) tests. growingscience.comexcli.denih.gov

In the DPPH assay, the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical results in a color change from violet to yellow, which can be measured spectrophotometrically. excli.denih.gov Several 2-aminothiazole (B372263) sulfonamide derivatives have been synthesized and shown to possess potent DPPH radical scavenging activity. excli.de For example, some derivatives have demonstrated over 90% DPPH inhibition. excli.de Similarly, 4-thiomethyl-functionalised 1,3-thiazoles have shown high levels of DPPH radical inhibition, with some derivatives exhibiting IC50 values in the micromolar range. growingscience.comresearchgate.net

The ABTS assay also measures the radical scavenging ability of a compound against the ABTS radical cation. nih.gov Thiazolyl-catechol compounds have been evaluated using this assay, showing significant antioxidant potential. nih.gov

Table 2: DPPH Radical Scavenging Activity of Representative Thiazole Derivatives

| Compound | % DPPH Inhibition | IC50 (µM) |

|---|---|---|

| Thiazole Derivative 1 | 90.09% | Not specified |

| 4-thiomethyl-1,3-thiazole (7m) | Not specified | 191 |

| 4-thiomethyl-1,3-thiazole (7t) | Not specified | 193 |

| Ascorbic Acid (Reference) | Not specified | 29 |

Electron Transfer-Based Assays (Reducing Power, Total Antioxidant Capacity, FRAP, CUPRAC)

Electron transfer-based assays provide another measure of antioxidant activity by assessing a compound's ability to reduce an oxidant. These assays include the reducing power assay, total antioxidant capacity (TAC), ferric reducing antioxidant power (FRAP), and cupric reducing antioxidant capacity (CUPRAC). nih.gov

The CUPRAC method, for instance, utilizes the copper(II)-neocuproine reagent to measure the total antioxidant capacity of a sample, including contributions from thiol-containing compounds. researchgate.net These assays are valuable for characterizing the antioxidant profile of thiazole-derived polyphenolic compounds, which have shown promise in this area. nih.gov The evaluation of N-methyl substituted thiazole-derived polyphenolic compounds through these assays has confirmed their antioxidant capacity. nih.gov

Superoxide (B77818) Dismutase (SOD) Mimetic Activity

Currently, there is no publicly available scientific literature or research data detailing the evaluation of this compound for its potential superoxide dismutase (SOD) mimetic activity.

Anticonvulsant Activity

An extensive review of published research reveals no specific studies investigating the anticonvulsant properties of this compound. While the broader class of sulfonamides and thiazole-containing molecules has been a subject of interest in epilepsy research, this particular compound has not been individually assessed in common preclinical models such as the maximal electroshock (MES) or subcutaneous pentylenetetrazole (scPTZ) seizure tests.

Anticancer/Antiproliferative Activity

There are no specific research findings available that focus on the anticancer or antiproliferative effects of this compound. The subsequent subsections reflect this lack of specific data.

No data from cellular viability assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulforhodamine B) assays are available for this compound. Consequently, its cytotoxic or cytostatic effects against cancer cell lines have not been characterized.

Investigations into the kinase inhibitory profile of this compound have not been reported in the scientific literature. Therefore, its molecular targets within the human kinome and its potential as a kinase inhibitor remain unknown.

There is no available research on the effects of this compound on tubulin dynamics. Studies to determine if it can inhibit tubulin polymerization, a mechanism common to several anticancer agents, have not been published.

Neuroprotective Effects and Associated Mechanisms

No dedicated studies on the neuroprotective potential of this compound have been documented. Research into its ability to protect neurons from damage induced by neurotoxins or pathological conditions, and the associated mechanisms of action, has not been reported.

Structure Activity Relationship Sar Studies of 4 Bromo 1,3 Thiazole 2 Sulfonamide Derivatives

Impact of Substitution at Thiazole (B1198619) Ring Positions (C-2, C-4, C-5) on Biological Activity

The reactivity and basicity of the thiazole ring are sensitive to the nature of the substituents. For instance, the introduction of an electron-donating group, such as a methyl group, at any position on the thiazole ring generally increases its basicity and nucleophilicity. analis.com.my Conversely, the attachment of electron-withdrawing groups can have the opposite effect. nih.govnih.gov The strategic modification of these positions is a key strategy in the design of new thiazole derivatives with improved biological activities. analis.com.my

Specific Influence of Bromine at Position 4 on Activity Profiles

The presence of a bromine atom at the C-4 position of the thiazole ring has been shown to be a critical determinant of biological activity in several studies. This halogen substituent can significantly impact the potency of the molecule. For example, in a series of thiazole derivatives, the substitution with a p-bromophenyl group at the fourth position of the thiazole ring led to an increase in antifungal and antituberculosis activities. nih.gov

The position of the halogen atom is crucial. For instance, in one study on urease inhibitors, a bromine atom at either the ortho or para position of a benzyl (B1604629) moiety linked to the thiazole core was found to be favorable for activity. mdpi.com This highlights the specific spatial and electronic contributions of the bromine atom to the molecule's interaction with its target.

Role of Electron-Withdrawing and Electron-Donating Groups

The electronic nature of substituents on the thiazole ring and associated moieties plays a pivotal role in determining the biological activity of 4-bromo-1,3-thiazole-2-sulfonamide derivatives. The presence of electron-withdrawing groups, such as nitro groups or halogens, can enhance the biological profile of these compounds. For example, the presence of a nitro group at the para position of a phenyl ring attached to a thiazole was found to result in strong hydrogen bonding with amino acid residues in microorganisms, leading to increased inhibitory activity. analis.com.my Similarly, in another study, the presence of an electron-withdrawing bromine atom at the para-position of a phenyl ring was deemed essential for antimicrobial activity. nih.gov

Conversely, electron-donating groups can also positively influence activity, depending on the specific biological target. For instance, the presence of a methyl group (an electron-donating group) at position 4 of a phenyl ring attached to a thiazole-thiadiazole scaffold was found to increase its cytotoxic activity. nih.gov The interplay between electron-donating and electron-withdrawing groups across different parts of the molecule allows for the fine-tuning of its biological properties. mdpi.comresearchgate.netnih.gov

Effect of the Sulfonamide Moiety and its N-Substitution on Potency and Selectivity

The sulfonamide group (-SO₂NH₂) is a key pharmacophore that significantly contributes to the biological activity of this class of compounds. Sulfonamides are known for their wide spectrum of biological activities, including antimicrobial and anticancer effects. nih.govnih.gov The potency and selectivity of these derivatives can be modulated by substitutions on the sulfonamide nitrogen.

Alkylation of the sulfonamide nitrogen can enhance pharmacological characteristics such as potency and bioavailability. nih.gov The nature of the substituent on the sulfonamide nitrogen can influence the acidity of the sulfonamide proton and its ability to form hydrogen bonds, which are often crucial for target binding. vu.nl For example, in a study of indolylarylsulfones, the introduction of various sulfonamide groups linked by an alkyl diamine chain was shown to significantly reduce cytotoxicity while maintaining potent anti-HIV-1 activity. nih.govresearchgate.net This highlights the importance of the N-substituent in optimizing both the efficacy and safety profile of the molecule.

Influence of Linker Length and Hybridization with Other Moieties on Biological Response

The incorporation of linkers to connect the this compound core to other chemical moieties is a common strategy to explore new chemical space and enhance biological activity. The length and composition of these linkers can have a dramatic effect on the biological response. nih.gov

For instance, in the design of HIV-1 inhibitors, a flexible alkyl diamine linker of varying lengths was used to connect a terminal sulfonamide group to an indolylarylsulfone core. This flexibility allowed for better adaptation to the binding pocket of the target enzyme. nih.gov Molecular hybridization, which involves combining the thiazole-sulfonamide scaffold with other pharmacologically active moieties, is a promising approach to develop novel agents with improved activity profiles. nih.gov This strategy has been employed to create hybrid molecules with antimicrobial and other biological activities. mdpi.com

Correlation between Molecular Features and Specific Biological Activities

For example, in the context of anticancer activity, the presence of an electronegative atom like bromine on the thiazole ring, coupled with a sulfonamide group, has been shown to boost anticancer potential. rsc.org In another study, the presence of a nitro group at position 4 of the thiazole ring was found to be crucial for inhibiting microorganism activities. analis.com.my The structure-activity relationship for these compounds is often rationalized through molecular docking studies, which can elucidate the binding interactions with specific biological targets. researchgate.net

Interactive Data Table: Structure-Activity Relationship of Selected Thiazole Derivatives

| Compound ID | Thiazole C4-Substituent | Sulfonamide N-Substituent | Biological Activity | Key Finding |

| 1 | p-Bromophenyl | Unsubstituted | Antifungal, Antituberculosis | Bromine at C4 enhances activity. nih.gov |

| 2 | Phenyl with p-nitro group | Unsubstituted | Antimicrobial | Electron-withdrawing group is beneficial. analis.com.my |

| 3 | Phenyl with p-methyl group | Unsubstituted | Cytotoxic | Electron-donating group can increase activity. nih.gov |

| 4 | Varied Aryl | N-alkyl diamine linked indolylarylsulfone | Anti-HIV-1 | N-substitution and linker reduce cytotoxicity. nih.govresearchgate.net |

Future Research Directions and Therapeutic Potential of 4 Bromo 1,3 Thiazole 2 Sulfonamide Derivatives

Design and Synthesis of Novel Analogs with Enhanced Specificity, Potency, and Selectivity

A primary focus of future research will be the rational design and synthesis of new analogs of 4-bromo-1,3-thiazole-2-sulfonamide with improved pharmacological profiles. This involves strategic modifications to the core structure to enhance specificity for biological targets, increase potency, and improve selectivity, thereby minimizing off-target effects.

Thiazole (B1198619) derivatives, in general, are known to possess a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netnih.gov The introduction of various substituents onto the thiazole ring is a key strategy for modulating these activities. For instance, the synthesis of novel sulfonamides containing a 2-amino-1,3-thiazole fragment has been shown to yield compounds with significant antibacterial activity. researchgate.net

Future synthetic efforts will likely explore:

Substitution at the C4 and C5 positions of the thiazole ring: Introducing different functional groups at these positions can significantly influence the molecule's interaction with biological targets.

Modification of the sulfonamide group: Altering the substituent on the sulfonamide nitrogen can impact the compound's physicochemical properties, such as solubility and membrane permeability.

Introduction of diverse heterocyclic moieties: The incorporation of other heterocyclic rings, such as pyrazole, pyridine, or triazole, can lead to hybrid molecules with unique pharmacological profiles. researchgate.netnih.gov

A recent study reported the synthesis of a novel thiazole-sulfonamide hybrid molecule that acts as a dual inhibitor of tubulin polymerization and carbonic anhydrase IX, demonstrating potent anticancer activity. nih.govfrontiersin.org This highlights the potential of creating multi-target agents by combining the thiazole-sulfonamide core with other pharmacophores.

Exploration of New Biological Targets and Mechanistic Pathways for Therapeutic Intervention

While thiazole-sulfonamide derivatives have shown promise against known targets, a significant area of future research lies in identifying new biological targets and elucidating the underlying mechanistic pathways. This exploration could unveil novel therapeutic applications for this class of compounds.

Thiazole-containing compounds have been investigated as inhibitors of various enzymes and receptors involved in disease pathogenesis. researchgate.net For example, derivatives have been designed to target dipeptidyl peptidase-4 (DPP-4), α-glucosidase, and α-amylase for the management of type 2 diabetes mellitus. nih.gov Other research has focused on their potential as inhibitors of protein kinases, such as Bcr-Abl, which is implicated in chronic myelogenous leukemia. nih.gov

Future investigations will likely involve:

High-throughput screening: Testing libraries of this compound derivatives against a wide range of biological targets to identify novel activities.

Mechanism of action studies: Once a promising activity is identified, detailed studies will be necessary to understand how the compound exerts its effect at the molecular level. This includes identifying direct binding partners and characterizing downstream signaling pathways.

Exploration of new therapeutic areas: Based on the identified targets and mechanisms, research can expand into new disease areas where these pathways are relevant. For instance, the anti-inflammatory and analgesic properties of some thiazole derivatives suggest their potential use in treating inflammatory disorders. researchgate.net

Advanced Computational Modeling for Optimized Compound Design and Virtual Screening

Advanced computational modeling and virtual screening are becoming indispensable tools in modern drug discovery, and their application to this compound derivatives is a key future direction. These in silico methods can significantly accelerate the design and optimization of new drug candidates by predicting their binding affinity, pharmacokinetic properties, and potential toxicity.

Computational approaches that will be instrumental include:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. It has been used to understand the binding interactions of thiazole-sulfonamide derivatives with enzymes like DPP-4 and carbonic anhydrase. nih.govnih.gov Future studies will utilize docking to screen large virtual libraries of analogs against various targets, prioritizing compounds for synthesis and experimental testing.

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of compounds with their biological activity. These models can be developed for this compound derivatives to predict the activity of unsynthesized analogs and guide the design of more potent compounds.

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for early-stage drug development. nih.gov These models can help identify compounds with favorable drug-like properties and flag potential liabilities before significant resources are invested in their synthesis and testing. For example, ADMET predictions for some 2-aminothiazole (B372263) derivatives have indicated high gastrointestinal absorption and non-permeability to the blood-brain barrier. nih.gov

Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) can provide insights into the electronic properties and reactivity of molecules, aiding in the understanding of their mechanism of action. nih.gov

Development of Hybrid Molecules with Multi-Target Activity for Complex Diseases

The development of hybrid molecules that can simultaneously modulate multiple biological targets is a promising strategy for treating complex diseases like cancer and neurodegenerative disorders. The this compound scaffold is an excellent starting point for creating such multi-target agents due to its synthetic tractability and inherent biological activities.

The concept of "combi-targeting" involves linking two or more pharmacophores to create a single molecule with a synergistic or additive therapeutic effect. nih.gov This approach can lead to improved efficacy, reduced drug resistance, and a better side-effect profile compared to combination therapies with separate drugs.

Examples of potential hybrid molecules based on the this compound core include:

Thiazole-Cholinesterase Inhibitors: For Alzheimer's disease, hybrids could be designed to inhibit both acetylcholinesterase and butyrylcholinesterase, key enzymes in the breakdown of acetylcholine.

Thiazole-Kinase Inhibitors: In oncology, combining the thiazole-sulfonamide moiety with a known kinase inhibitor pharmacophore could lead to dual-action drugs that target multiple signaling pathways involved in tumor growth and survival. researchgate.net

Thiazole-Antimicrobial Hybrids: To combat drug-resistant bacteria, hybrid molecules could be developed that inhibit both bacterial enzymes and efflux pumps. nih.gov

A recent study successfully synthesized a thiazole-chalcone/sulfonamide hybrid that dually inhibits tubulin polymerization and carbonic anhydrase IX, showing potent and selective anticancer activity. nih.govfrontiersin.org This demonstrates the feasibility and potential of this approach.

Investigation of Reactivity and Further Chemical Transformations for Scaffold Diversification

A thorough understanding of the reactivity of the this compound core is essential for its effective utilization in medicinal chemistry. Future research will focus on exploring its chemical transformations to create a diverse range of derivatives for biological screening.

The bromine atom at the 4-position of the thiazole ring is a key handle for chemical modification. It can participate in various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of a wide array of substituents. This enables the synthesis of libraries of compounds with diverse chemical structures and properties.

Further areas of investigation include:

Functionalization of the sulfonamide group: The sulfonamide nitrogen can be alkylated, acylated, or incorporated into heterocyclic rings to generate novel analogs.

Modification of the thiazole ring itself: While the 4-bromo position is a primary site for modification, other positions on the ring could also be targeted for functionalization.

Ring transformation reactions: Exploring reactions that transform the thiazole ring into other heterocyclic systems could lead to the discovery of entirely new classes of bioactive compounds.

By systematically exploring the reactivity of the this compound scaffold, chemists can generate a rich collection of diverse molecules, increasing the probability of discovering new drug candidates with novel mechanisms of action.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 4-Bromo-1,3-thiazole-2-sulfonamide, and what analytical methods ensure purity?

- Synthesis : A common approach involves cyclization reactions using reagents like Lawesson’s reagent to form the thiazole core, followed by bromination and sulfonamide functionalization. For example, sulfonyl chlorides can react with amines under controlled conditions to yield sulfonamides .

- Purity Assessment : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are critical for monitoring reaction progress and purity. Spectroscopic techniques (NMR, IR) and mass spectrometry confirm structural integrity .

Q. What biological activities are associated with this compound?

- The compound exhibits antitumor potential, demonstrated in screenings across 60 cancer cell lines . Its thiazole and sulfonamide moieties contribute to enzyme inhibition, particularly in metabolic pathways critical to microbial or cancer cell survival .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

- Variables : Solvent polarity (e.g., ethanol vs. DMF), temperature (reflux vs. room temperature), and catalyst selection (e.g., acetic acid for acid-catalyzed condensations) significantly impact yields. For example, refluxing with glacial acetic acid enhances imine formation in related thiazole syntheses .

- Methodology : Design fractional factorial experiments to test variable interactions. Use response surface methodology (RSM) to model optimal conditions .

Q. How do structural modifications (e.g., bromine position, sulfonamide substituents) influence bioactivity?

- Structure-Activity Relationship (SAR) : The bromine atom at the 4-position enhances electrophilic reactivity, enabling interactions with biological nucleophiles. Sulfonamide groups improve solubility and binding affinity to enzymes like carbonic anhydrase. Modifications, such as introducing cyano or nitro groups, can alter potency and selectivity .

- Experimental Design : Synthesize analogs (e.g., replacing bromine with chlorine or varying sulfonamide substituents) and compare IC50 values in enzyme inhibition assays .

Q. How should researchers address contradictions in reported bioactivity data (e.g., varying antitumor efficacy across studies)?

- Analysis : Discrepancies may arise from differences in cell line sensitivity, assay protocols (e.g., incubation time, concentration ranges), or compound purity. Cross-validate findings using standardized assays (e.g., NCI-60 panel) and orthogonal methods (e.g., apoptosis markers vs. cell viability assays) .

- Troubleshooting : Replicate experiments under identical conditions, and perform meta-analyses of published data to identify confounding variables .

Q. What strategies are effective for studying the compound’s mechanism of action in enzyme inhibition?

- Techniques : Use X-ray crystallography or molecular docking to visualize binding interactions with target enzymes (e.g., carbonic anhydrase). Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding kinetics and thermodynamics .

- Biological Models : Pair in vitro assays with in vivo models (e.g., zebrafish xenografts) to assess physiological relevance .

Methodological Considerations

Q. What in silico tools are suitable for predicting the pharmacokinetic properties of this compound derivatives?

- Tools : SwissADME or ADMETLab predict absorption, distribution, metabolism, excretion, and toxicity (ADMET). Molecular dynamics simulations model compound stability in biological membranes .

- Validation : Compare predictions with experimental data (e.g., plasma protein binding assays) to refine computational models .

Q. How can researchers design robust dose-response studies for evaluating antitumor activity?

- Protocol : Use log-fold dilution series (e.g., 1 nM–100 μM) and measure viability via MTT or ATP-based assays. Include positive controls (e.g., doxorubicin) and triplicate replicates to ensure reproducibility .

- Data Interpretation : Calculate EC50/IC50 values using nonlinear regression (e.g., GraphPad Prism) and assess statistical significance via ANOVA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.